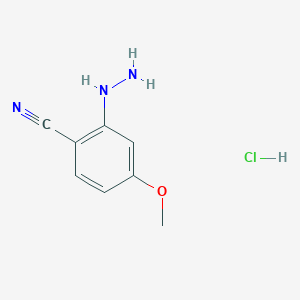
2-Hydrazinyl-4-methoxybenzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-4-methoxybenzonitrile hydrochloride is a chemical compound with the molecular formula C8H9N3O.ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinyl group, a methoxy group, and a benzonitrile moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-methoxybenzonitrile hydrochloride typically involves the reaction of 4-methoxybenzonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Methoxybenzonitrile} + \text{Hydrazine hydrate} \rightarrow \text{2-Hydrazinyl-4-methoxybenzonitrile} ]
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-4-methoxybenzonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The hydrazinyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-4-methoxybenzonitrile hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-4-methoxybenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. The methoxy and benzonitrile groups contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydrazinyl-4-methoxybenzonitrile
- 4-Methoxybenzonitrile
- 2-Hydrazinylbenzonitrile
Uniqueness
2-Hydrazinyl-4-methoxybenzonitrile hydrochloride is unique due to the presence of both hydrazinyl and methoxy groups, which impart distinct chemical properties
Propiedades
Fórmula molecular |
C8H10ClN3O |
|---|---|
Peso molecular |
199.64 g/mol |
Nombre IUPAC |
2-hydrazinyl-4-methoxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C8H9N3O.ClH/c1-12-7-3-2-6(5-9)8(4-7)11-10;/h2-4,11H,10H2,1H3;1H |
Clave InChI |
VWNOIYIWOKQLRU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C#N)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12444622.png)


![(5-Chlorothiophen-2-yl)[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone](/img/structure/B12444634.png)








![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide](/img/structure/B12444710.png)
